molecular formula C21H18N4O3 B2656574 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one CAS No. 1251568-99-6

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one

Cat. No.: B2656574
CAS No.: 1251568-99-6
M. Wt: 374.4
InChI Key: RCSXZFRRHPHFTF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethylphenyl group, a methoxyphenyl group, and an oxadiazolyl group with a dihydropyridazinone core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This can be achieved through a nucleophilic substitution reaction.

    Formation of the dihydropyridazinone core: This step involves the cyclization of an appropriate precursor, often under reflux conditions with a suitable catalyst.

    Introduction of the ethylphenyl group: This step can be accomplished through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-4-(4-methoxyphenyl)ethynylbenzene
  • 1-methoxy-4-(4-methoxyphenyl)ethylbenzene
  • 1-methoxy-4-(4-methoxyphenyl)ethenylbenzene

Uniqueness

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-3-14-8-10-15(11-9-14)25-13-12-17(26)19(23-25)21-22-20(24-28-21)16-6-4-5-7-18(16)27-2/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSXZFRRHPHFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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